molecular formula C12H14ClN2+ B1678430 Paraquat dichloride CAS No. 1910-42-5

Paraquat dichloride

Cat. No.: B1678430
CAS No.: 1910-42-5
M. Wt: 221.70 g/mol
InChI Key: PHBHFYCOBFRUKJ-UHFFFAOYSA-M
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Description

Paraquat dichloride, also known as N,N′-dimethyl-4,4′-bipyridinium dichloride, is a highly toxic organic compound widely used as a non-selective contact herbicide. It is known for its rapid action in killing green plant tissue upon contact. This compound is one of the most commonly used herbicides globally, despite its high toxicity to humans and animals .

Mechanism of Action

Target of Action

Paraquat dichloride, commonly referred to as “paraquat” or “methyl viologen”, is a broad-spectrum contact herbicide . It primarily targets green plant tissues, particularly leaves and stems . It acts upon direct contact with plant tissues . In humans, it is known that the alveolar epithelial cells of the lung selectively concentrate paraquat .

Mode of Action

Paraquat functions as an electron acceptor, disrupting respiration in plants by forming a monocation . It interferes with electron transfer, a process that is common to all life . It works by targeting the chloroplast and diverting the flow of electrons from ‘Photosystem I,’ which results in the production of toxic reactive super oxides that rapidly disintegrate cell membranes and tissues . When these cell membranes are destroyed, water quickly escapes from the plant, causing their dehydration .

Biochemical Pathways

Paraquat deviates electron flow from photosystem that inhibits reduction of oxidized nicotinamide adenine dinucleotide phosphate (NADP +) during photosynthesis to produce PQ + . The toxicity of paraquat stems from the disruption of internal redox cycling, as it is able to both accept or release electrons in cellular environments .

Pharmacokinetics

It is known that paraquat can persist in soil for extended periods, affecting non-target plants and potentially leaching into groundwater .

Result of Action

Paraquat is highly toxic to humans. Ingestion of even small amounts can lead to severe poisoning, multi-organ failure, and even death . It has been linked to a variety of human health effects, including lung fibrosis, liver tumors, and Parkinson’s disease . It is also extremely toxic to animals .

Action Environment

Paraquat is very water-soluble, which can potentially facilitate contaminant movement through the water cycle and enable paraquat to reach surface waters through runoff . Paraquat readily sorbs to clays and the carboxylic and phenolic groups associated with natural organic material (nom) in soil . Therefore, it is relatively immobile in soils; up to 99.99% of applied paraquat is expected to sorb to the soil . Environmental factors such as soil composition and rainfall can influence the action, efficacy, and stability of paraquat .

Biochemical Analysis

Biochemical Properties

Paraquat dichloride disrupts the photosynthetic process in plants by interfering with the electron-transport chain, leading to the production of reactive oxygen species (ROS) and oxidative stress . This results in damage to plant cells and tissues, eventually causing death . In humans and animals, it induces oxidative stress, mitochondrial dysfunction, and neuronal cell loss .

Cellular Effects

This compound is known to cause widespread damage to various types of cells, including liver, kidney, and lung cells . It disrupts the electron transport chain in mitochondria, leading to extensive damage to mitochondria and toxicity to cells . It also influences cell function by inducing apoptosis and lipid peroxidation, which may be responsible for the organ damage .

Molecular Mechanism

The molecular mechanism of this compound’s toxicity stems from its ability to both accept and release electrons in cellular environments, disrupting internal redox cycling . This leads to the formation of reactive oxygen species, which are highly reactive and contribute to the genotoxicity and cytotoxicity of this compound .

Temporal Effects in Laboratory Settings

This compound is recognized for its notable thermal stability, rendering it resistant to decomposition under standard usage conditions . Over time, it can persist in soil for extended periods, affecting non-target plants and potentially leaching into groundwater .

Dosage Effects in Animal Models

In animals, this compound shows a moderate degree of toxicity. The oral median lethal dose (LD 50) for various species ranges from 22 to 262 mg/kg . The toxicity is particularly severe in the lung due to selective and energy-dependent accumulation in this organ .

Metabolic Pathways

This compound undergoes a reduction-oxidation reaction cycle and is very water-soluble. It is typically excreted in urine within 6–24 hours in the same chemical form as it was ingested .

Transport and Distribution

This compound is rapidly absorbed after ingestion. Even though about 90% of the absorbed this compound is excreted as a parent compound through the kidneys within the first 24 hours, it will accumulate selectively in the lungs in the polyamine uptake system .

Subcellular Localization

This compound is endocytosed by cells and its multiple, subcellular localizations indicate it may potentially be involved in subcellular-level functions . More importantly, this compound distributing preferentially into certain vesicles demonstrates its selective targeting which may affect cargoes carried by these vesicles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Paraquat dichloride is synthesized through the coupling of pyridine, which is treated with sodium in ammonia, followed by oxidation to yield 4,4′-bipyridine. This intermediate is then dimethylated using chloromethane to produce the final product as the dichloride salt .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity. The final product is often formulated into various concentrations and forms, such as aqueous solutions and water-soluble granules, for agricultural use .

Comparison with Similar Compounds

Paraquat dichloride belongs to the family of viologens, which are redox-active heterocycles. Similar compounds include:

Uniqueness: this compound is unique due to its rapid action and high toxicity. Unlike other herbicides, it acts quickly upon contact with plant tissue, making it highly effective for weed control. its high toxicity to humans and animals has led to regulatory restrictions and bans in several countries .

Properties

CAS No.

1910-42-5

Molecular Formula

C12H14ClN2+

Molecular Weight

221.70 g/mol

IUPAC Name

1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;chloride

InChI

InChI=1S/C12H14N2.ClH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;/h3-10H,1-2H3;1H/q+2;/p-1

InChI Key

PHBHFYCOBFRUKJ-UHFFFAOYSA-M

impurities

The only impurity permitted in paraquat is free 4,4'-bipyridyl at a maximum level of 0.25%.

SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-]

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-]

Appearance

Solid powder

boiling_point

Boiling point (760 mm Hg): Decomposes at 175-180 °C (347-356 °F)
decomposes

Color/Form

Yellow solid
Off-white powder
...a liquid in various strengths... The form marketed in the U.S. has a blue dye to keep it from being confused with beverages, a sharp odor to serve as a warning, and an agent to cause vomiting if someone drinks it.
Yellow-white hygroscopic powde

density

1.24

melting_point

Colorless crystals;  mp: 300 °C (decomposes);  very soluble in water, slightly soluble in lower alcohols. Insoluble in hydrocarbons. Hydrolyzed by alkali. Inactivated by inert clays and anionic surfactants;  corrosive to metal;  non-volatile /Paraquat dichloride/
A solid. MP: 300 °C (approximate decomposition) /Paraquat dimethyl sulfate/
572 °F (decomposes)

1910-42-5

physical_description

Yellow, odorless solid;  [HSDB] Technical grade is a dark red solution;  [CHEMINFO] Commercially available as an aqueous solution with surfactants;  [ACGIH]
[herbicide] [Note: Paraquat may also be found commercially as a methyl sulfate

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

In water, 6.2X10+5 mg/L at 20 °C
Practically insoluble in organic solvents.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gramoxone
Methyl Viologen
Paragreen A
Paraquat
Viologen, Methyl

vapor_pressure

0.0000001 [mmHg]
VP: Approximately 0 mm at 20 °C
Vapor pressure of salts is very low, below 1X10-7 mm Hg /Paraquat salts/
<7.5X10-8 mm Hg at 25 °C
<0.0000001 mmHg

Origin of Product

United States

Synthesis routes and methods I

Procedure details

chlorotoluron, diuron, isoproturon or linuron;
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paraquat-dichloride

Synthesis routes and methods II

Procedure details

The solubility rate and the paraquat-Cl2 analysis were determined as follows. A hydrosulfite solution is prepared from 5.00 g sodium hydrosulfite, 2.00 g sodium hydroxide, and 93.00 g DI water. 1.00 g of dry product is dissolved in 999.0 g STW water and 1 ml samples are taken at 1, 2, 5, and 10 minutes. 1 ml sample is added to 98.0 g STW water and mixed. Then 1 ml hydrosulfite solution is added and mixed. Absorbance is read at 394 nm using a Pye Unicam Spectrophotometer SP1750. Absorbance of the test sample is matched with absorbance on control graph to give % Paraquat dichloride.
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5 g
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2 g
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reactant
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93 g
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solvent
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paraquat Cl2
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dry product
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1 g
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1 mL
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hydrosulfite
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Paraquat dichloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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